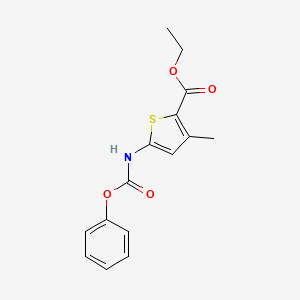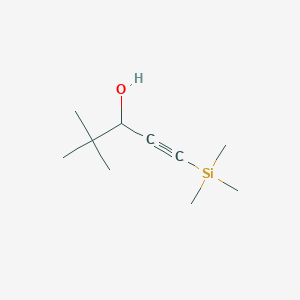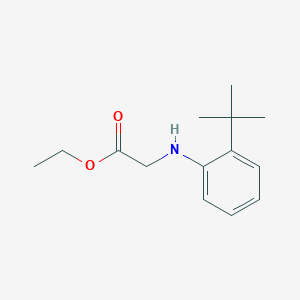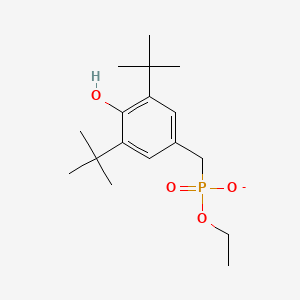
4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a chlorophenyl group, a methyl group, and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea and acetone in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the pyrimidine ring. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
化学反応の分析
Types of Reactions
4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent, reflux conditions.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with new functional groups replacing the chlorine atom.
科学的研究の応用
4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)-5-pyrimidinecarboxamide
- 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)-5-pyrimidinecarboxylic acid
- 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)-5-pyrimidinecarboxylate
Uniqueness
4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential for aromatic interactions, while the methylthio group provides additional sites for chemical modification and functionalization.
特性
分子式 |
C12H12ClN3S |
|---|---|
分子量 |
265.76 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-6-methyl-2-methylsulfanylpyrimidin-5-amine |
InChI |
InChI=1S/C12H12ClN3S/c1-7-10(14)11(16-12(15-7)17-2)8-4-3-5-9(13)6-8/h3-6H,14H2,1-2H3 |
InChIキー |
PFJNUJDQHQYFGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)SC)C2=CC(=CC=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[1-(4-Methoxyphenyl)ethenyl]phenyl}pyrrolidine](/img/structure/B8599272.png)



![Pyridazine, 3,6-dichloro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8599295.png)





![2-(2,3-Dihydro-2-oxobenzo[d]oxazol-6-yl)propanoic acid](/img/structure/B8599336.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B8599339.png)

